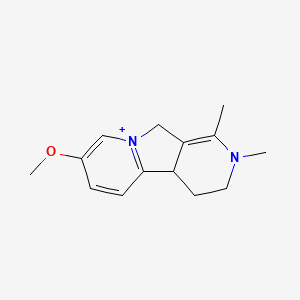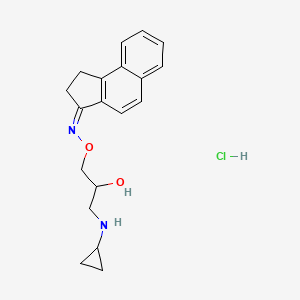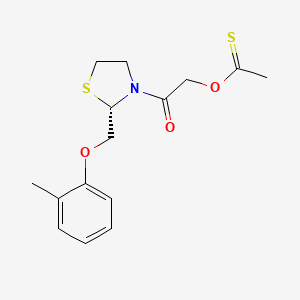
S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate: is a complex organic compound that features a thiazolidine ring, a phenoxy group, and an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of reagents such as phosphorus pentasulfide (P4S10) for sulfurization and various condensation reactions .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy moiety.
Scientific Research Applications
Chemistry: In chemistry, S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its thiazolidine ring, which is known to interact with various biological molecules.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenoxy group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
- 2-(2-Methylphenoxy)ethanethioamide
- Oxirane, [(2-methylphenoxy)methyl]-
Comparison: Compared to similar compounds, S-(2-(2-((2-Methylphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. The combination of the phenoxy group and the thiazolidine ring makes it a versatile compound for various applications.
Properties
CAS No. |
103195-90-0 |
|---|---|
Molecular Formula |
C15H19NO3S2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
O-[2-[(2S)-2-[(2-methylphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C15H19NO3S2/c1-11-5-3-4-6-13(11)19-10-15-16(7-8-21-15)14(17)9-18-12(2)20/h3-6,15H,7-10H2,1-2H3/t15-/m0/s1 |
InChI Key |
QBSXDIAKZBQPPQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC[C@H]2N(CCS2)C(=O)COC(=S)C |
Canonical SMILES |
CC1=CC=CC=C1OCC2N(CCS2)C(=O)COC(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


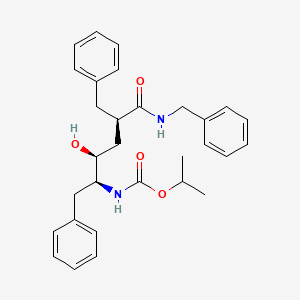

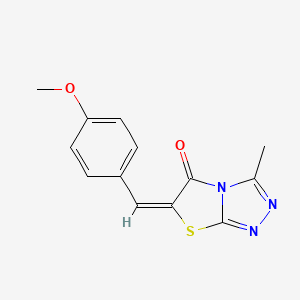
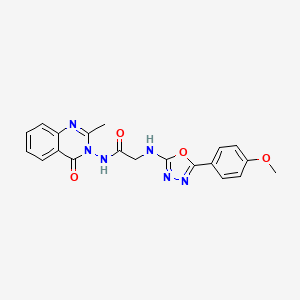
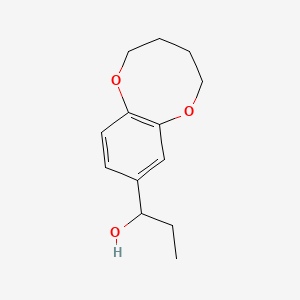
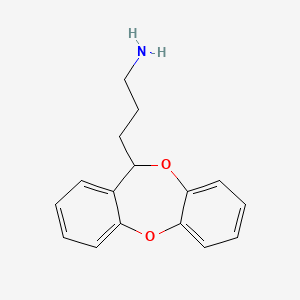
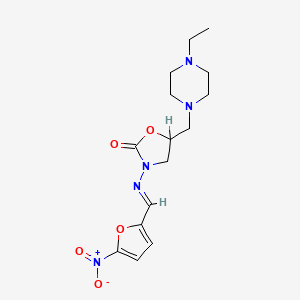
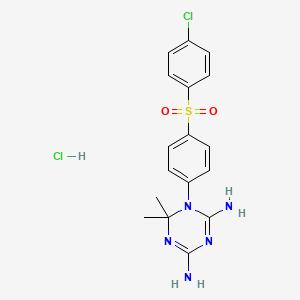
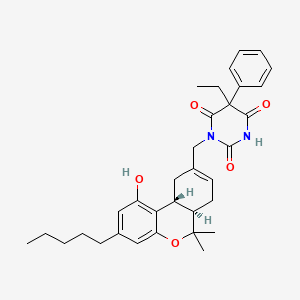
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


